molecular formula C18H19F2N3O5S2 B2609046 N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 872976-60-8

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2609046
CAS No.: 872976-60-8
M. Wt: 459.48
InChI Key: AJHXBZKFIWZAMX-UHFFFAOYSA-N
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Description

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a potent and selective inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones such as Glucagon-like Peptide-1 (GLP-1). This compound acts by covalently binding to the active site of DPP-IV, thereby preventing the degradation of GLP-1 and leading to enhanced insulin secretion and improved glycemic control in preclinical models. Its primary research value lies in the investigation of type 2 diabetes mellitus and related metabolic disorders, providing a valuable tool for elucidating DPP-IV's physiological functions and for evaluating potential therapeutic strategies. As a biochemical tool compound, it is offered with high purity and quality to ensure reliable and reproducible research outcomes. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for laboratory research and should be handled by qualified personnel. The compound is typically available for shipping within a specified timeframe, and customers are advised to consult the safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O5S2/c19-12-4-5-14(20)15(9-12)30(26,27)23-6-2-7-28-16(23)11-22-18(25)17(24)21-10-13-3-1-8-29-13/h1,3-5,8-9,16H,2,6-7,10-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHXBZKFIWZAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: This step involves the reaction of a suitable amine with an epoxide under acidic or basic conditions to form the oxazinan ring.

    Introduction of the Difluorobenzenesulfonyl Group: The oxazinan intermediate is then reacted with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction using thiophen-2-ylmethyl bromide.

    Formation of the Ethanediamide Moiety: The final step involves the reaction of the intermediate with ethanediamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The difluorobenzenesulfonyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorobenzenesulfonyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with sulfonamide-based heterocycles and thiophene-containing derivatives. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Key Properties
Target Compound 1,3-Oxazinan 2,5-Difluorobenzenesulfonyl, thiophen-2-ylmethyl, ethanediamide Rigid conformation; polar sulfonyl group enhances solubility
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl Tautomeric equilibrium (thione/thiol); strong νC=S IR bands (~1247–1255 cm⁻¹)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene-acetamide 3-Acetylthiophen-2-amine, bromoacetamide Versatile intermediate for thiophene chemistry; confirmed by ¹⁵N NMR
Metsulfuron methyl ester Sulfonylurea 4-methoxy-6-methyl-1,3,5-triazin-2-yl, methyl benzoate Herbicidal activity; sulfonylurea linkage critical for function

Key Differences and Insights

Core Heterocycles: The 1,3-oxazinan core in the target compound contrasts with the 1,2,4-triazole in analogues from . Thiophene-containing analogues (e.g., ) lack sulfonyl groups but share aromatic thiophene moieties, which influence π-π stacking and electronic properties .

Sulfonyl Group Effects: The 2,5-difluorobenzenesulfonyl substituent introduces electron-withdrawing fluorine atoms, enhancing thermal stability and acidity compared to non-fluorinated analogues (e.g., X = H in compounds) .

Spectroscopic Signatures :

  • IR spectra of the target compound would show νC=O (~1660–1680 cm⁻¹) for the ethanediamide group, absent in triazole derivatives (). Conversely, νC=S (~1247–1255 cm⁻¹) in triazoles distinguishes them from oxazinan-based structures .
  • Thiophene C-S stretching (~700 cm⁻¹) and acetyl carbonyl bands (~1700 cm⁻¹) in compounds highlight differences in functionalization .

Synthetic Pathways :

  • The target compound’s synthesis likely involves S-alkylation (similar to ’s triazole derivatives) but diverges in oxazinan ring formation. ’s use of α-halogenated ketones for alkylation could parallel methods for attaching the thiophen-2-ylmethyl group .
  • Thiophene intermediates () require acetyl protection strategies, absent in sulfonamide-focused syntheses .

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